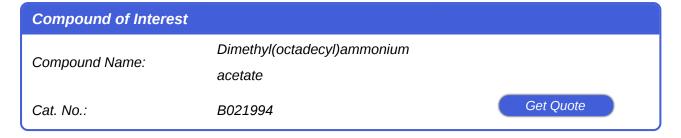


In-Depth Technical Guide: Hydrophobic and Hydrophilic Characteristics of Dimethyl(octadecyl)ammonium Acetate

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For Researchers, Scientists, and Drug Development Professionals

Core Concepts: Unveiling the Amphiphilic Nature of Dimethyl(octadecyl)ammonium Acetate

Dimethyl(octadecyl)ammonium acetate (DODMAA) is a cationic surfactant, a class of molecules characterized by a distinct polar (hydrophilic) head group and a nonpolar (hydrophobic) tail. This dual nature, termed amphiphilicity, governs its behavior in aqueous and non-aqueous environments, making it a valuable component in various applications, particularly in drug delivery systems like lipid nanoparticles (LNPs).

The molecular structure of DODMAA consists of a long C18 alkyl chain (octadecyl group) that forms the hydrophobic tail, and a positively charged dimethylammonium group paired with an acetate counter-ion, which constitutes the hydrophilic head.[1] The substantial length of the octadecyl chain imparts a strong hydrophobic character to the molecule, driving it to minimize contact with water.[2] Conversely, the quaternary ammonium and acetate moieties readily interact with water molecules. This inherent structural dichotomy is the primary driver of its surface-active properties and its ability to self-assemble in solution.

Quantitative Physicochemical Characteristics



Precise quantification of the hydrophobic and hydrophilic properties of surfactants is crucial for predicting their behavior and optimizing their application. Key parameters include the Critical Micelle Concentration (CMC), surface tension, and the octanol-water partition coefficient (logP). While specific experimental data for **dimethyl(octadecyl)ammonium acetate** is not extensively available in the public domain, the following tables present data for structurally analogous C18 quaternary ammonium compounds to provide a comparative reference.

Table 1: Critical Micelle Concentration (CMC) of C18 Cationic Surfactants

Compound	Method	Temperature (°C)	CMC (M)	Reference
Octadecyltrimeth ylammonium bromide	Tensiometry	25	3.0 x 10-4	
Didodecyldimeth ylammonium bromide	Surface Tension	Not Specified	8.0 x 10-5	[3]

Table 2: Surface Tension of C18 Cationic Surfactant Solutions

Compound	Concentration (M)	Temperature (°C)	Surface Tension (mN/m)	Reference
Dioctadecyldimet hylammonium bromide	> CMC	Not Specified	~30-40	

Table 3: Octanol-Water Partition Coefficient (logP) of a C18 Cationic Surfactant



Compound	Method	Temperature (°C)	logP	Reference
Stearyltrimethyla mmonium chloride	HPLC	25	3.61	[4]

Self-Assembly and Aggregation Behavior

The amphiphilic nature of DODMAA dictates its behavior in aqueous solutions. At low concentrations, the molecules exist as individual monomers. However, as the concentration increases and surpasses the Critical Micelle Concentration (CMC), the hydrophobic tails aggregate to minimize their exposure to water, forming organized structures known as micelles. [5] In these structures, the hydrophobic octadecyl chains form the core, while the hydrophilic dimethylammonium acetate head groups are exposed to the aqueous environment. This self-assembly is a spontaneous process driven by the hydrophobic effect.

The geometry of these aggregates can vary, with spherical micelles being common. For double-chain cationic surfactants like dioctadecyldimethylammonium bromide, the formation of vesicles and lamellar phases has been observed.[6]

Self-assembly of DODMAA from monomers to a micelle above the CMC.

Experimental Protocols Determination of Critical Micelle Concentration (CMC) by Tensiometry

This method relies on the principle that surfactants lower the surface tension of a solvent up to the CMC, after which the surface tension remains relatively constant.[7]

Materials:

- Dimethyl(octadecyl)ammonium acetate (DODMAA)
- High-purity water
- Tensiometer (e.g., Du Noüy ring or Wilhelmy plate method)



- Precision balance
- Glassware

Procedure:

- Prepare a stock solution of DODMAA in high-purity water at a concentration significantly above the expected CMC.
- Prepare a series of dilutions from the stock solution, covering a wide concentration range both below and above the anticipated CMC.
- Calibrate the tensiometer according to the manufacturer's instructions, typically using highpurity water.
- Measure the surface tension of each dilution, starting from the lowest concentration.
- Ensure the measuring probe (ring or plate) is thoroughly cleaned and dried between each measurement to prevent cross-contamination.
- Record the surface tension value for each concentration.
- Plot the surface tension as a function of the logarithm of the DODMAA concentration.
- The CMC is determined as the point of intersection of the two linear portions of the plot.[7]

Workflow for CMC determination by tensiometry.

Determination of Octanol-Water Partition Coefficient (logP) by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

This indirect method correlates the retention time of a compound on a nonpolar stationary phase with its logP value. It is particularly useful for surfactants as it can be performed at concentrations below the CMC.[8]

Materials:



- Dimethyl(octadecyl)ammonium acetate (DODMAA)
- HPLC system with a UV or evaporative light scattering detector (ELSD)
- C18 reverse-phase HPLC column
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Ammonium formate or other suitable buffer
- A series of standard compounds with known logP values

Procedure:

- Prepare a mobile phase consisting of a mixture of acetonitrile and buffered water.
- Prepare solutions of the standard compounds and DODMAA in the mobile phase.
- Equilibrate the HPLC column with the mobile phase until a stable baseline is achieved.
- Inject each standard compound and record its retention time.
- Inject the DODMAA solution and record its retention time.
- Calculate the capacity factor (k') for each compound using the formula: k' = (t_R t_0) / t_0,
 where t R is the retention time of the compound and t 0 is the void time of the column.
- Create a calibration curve by plotting the log(k') of the standard compounds against their known logP values.
- Determine the logP of DODMAA by interpolating its log(k') value on the calibration curve.

Workflow for logP determination by RP-HPLC.

Role in Cellular Interaction and Drug Delivery







DODMAA and similar cationic lipids are integral components of lipid nanoparticles (LNPs) used for the delivery of nucleic acid-based therapeutics, such as siRNA and mRNA.[1][9] The hydrophobic and hydrophilic characteristics of DODMAA are central to the formation, stability, and biological activity of these LNPs.

The primary role of the cationic lipid in this context is to facilitate the encapsulation of the negatively charged nucleic acid cargo and to mediate its entry into target cells and subsequent release into the cytoplasm. This process involves interaction with cellular membranes and pathways, which can be considered a form of signaling at the nano-bio interface.

The cellular uptake of LNPs predominantly occurs through endocytosis.[10] Once inside the cell, the LNP is enclosed within an endosome. For the therapeutic cargo to be effective, it must be released from the endosome into the cytoplasm, a critical step known as endosomal escape.[11]

The cationic nature of lipids like DODMAA is thought to play a crucial role in endosomal escape. In the acidic environment of the late endosome, the tertiary amine groups of some ionizable cationic lipids become protonated, leading to a positive charge. This charge facilitates interaction with the negatively charged lipids of the endosomal membrane, leading to membrane destabilization and the release of the nucleic acid cargo into the cytoplasm.[12][13]

Cellular uptake and endosomal escape of an LNP containing DODMAA.

In summary, the hydrophobic and hydrophilic properties of **dimethyl(octadecyl)ammonium acetate** are fundamental to its function as a surfactant and a critical component in advanced drug delivery systems. The long hydrophobic tail drives self-assembly and interaction with lipid membranes, while the hydrophilic head provides aqueous solubility and mediates electrostatic interactions crucial for cellular uptake and endosomal escape. Further research to obtain precise quantitative data for DODMAA will enable more refined formulation and application in the development of novel therapeutics.

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